molecular formula C15H14N2O3S B2570644 N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385348-23-1

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide

Cat. No.: B2570644
CAS No.: 1385348-23-1
M. Wt: 302.35
InChI Key: PRDONVBJBKOEBG-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide is a complex organic compound that features a cyano group, a methoxyphenyl group, and a methoxythiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide typically involves the reaction of 2-methoxyphenylacetonitrile with 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The thiophene ring can undergo π-π stacking interactions, contributing to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide is unique due to the presence of both methoxyphenyl and methoxythiophene groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-19-12-6-4-3-5-10(12)11(9-16)17-15(18)14-13(20-2)7-8-21-14/h3-8,11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDONVBJBKOEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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